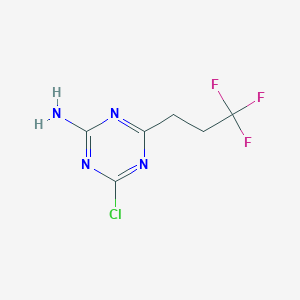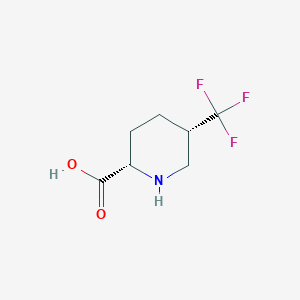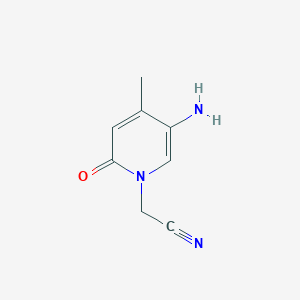
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an oxo group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide. This reaction yields 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which can then undergo further reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a bioactive compound with various therapeutic properties.
作用機序
The mechanism of action of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticorrosion properties are attributed to its ability to adsorb onto metal surfaces, forming a protective layer that prevents oxidation . The exact molecular targets and pathways involved in its biological activities are still under investigation.
類似化合物との比較
Similar Compounds
6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: A closely related compound with similar structural features and biological activities.
1,3,5-Triazine Derivatives: These compounds share some structural similarities and are also used in the development of bioactive materials and drugs.
Uniqueness
What sets 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile apart is its specific combination of functional groups, which confer unique chemical reactivity and biological properties
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,3,10H2,1H3 |
InChIキー |
JSZGNYIIWYPHJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=C1N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


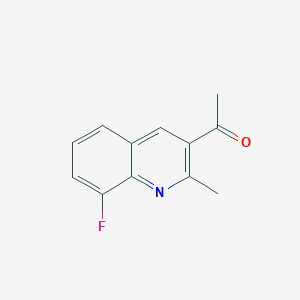


![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)
![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

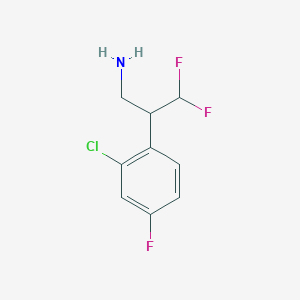
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)
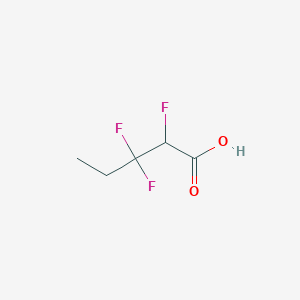


![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
